S-3-(2-Amino-2-tert-butoxycarbonylethyl)-7-iodo-indole-1-carboxylic acid tert-butyl ester
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Overview
Description
S-3-(2-Amino-2-tert-butoxycarbonylethyl)-7-iodo-indole-1-carboxylic acid tert-butyl ester: is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino acid and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-3-(2-Amino-2-tert-butoxycarbonylethyl)-7-iodo-indole-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the Iodo Group: The iodo group is introduced via electrophilic iodination using reagents such as iodine or N-iodosuccinimide (NIS).
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow microreactor systems can be employed to improve efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the iodo group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The iodo group can be substituted with various nucleophiles in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: NaBH4, methanol, room temperature.
Substitution: Palladium catalysts, nucleophiles like amines or thiols, elevated temperatures.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Deiodinated indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology:
Bioconjugation: The Boc-protected amino group allows for selective deprotection and conjugation with biomolecules.
Medicine:
Drug Development: The indole moiety is a common pharmacophore in drug design, making this compound a valuable scaffold for developing new therapeutics.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of S-3-(2-Amino-2-tert-butoxycarbonylethyl)-7-iodo-indole-1-carboxylic acid tert-butyl ester depends on its application. In drug development, the indole moiety can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. The Boc-protected amino group allows for selective modification, enhancing the compound’s versatility in different chemical environments .
Comparison with Similar Compounds
- S-3-(2-Amino-2-tert-butoxycarbonylethyl)-5-iodo-indole-1-carboxylic acid tert-butyl ester
- S-3-(2-Amino-2-tert-butoxycarbonylethyl)-7-bromo-indole-1-carboxylic acid tert-butyl ester
Comparison:
- Iodo vs. Bromo: The iodo derivative is more reactive in substitution reactions compared to the bromo derivative.
- Position of Halogen: The position of the halogen on the indole ring can influence the compound’s reactivity and interaction with biological targets.
Conclusion
S-3-(2-Amino-2-tert-butoxycarbonylethyl)-7-iodo-indole-1-carboxylic acid tert-butyl ester is a versatile compound with significant potential in various scientific fields. Its unique structural features and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and material science.
Properties
Molecular Formula |
C20H27IN2O4 |
---|---|
Molecular Weight |
486.3 g/mol |
IUPAC Name |
tert-butyl 3-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-7-iodoindole-1-carboxylate |
InChI |
InChI=1S/C20H27IN2O4/c1-19(2,3)26-17(24)15(22)10-12-11-23(18(25)27-20(4,5)6)16-13(12)8-7-9-14(16)21/h7-9,11,15H,10,22H2,1-6H3 |
InChI Key |
HMKKIORYMCZGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CN(C2=C1C=CC=C2I)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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